
(R)-Dodec-2-en-1,5-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dodec-2-en-1,5-olide is a chiral lactone compound with a unique structure that includes a twelve-carbon chain and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dodec-2-en-1,5-olide typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-Dodec-2-en-1,5-olide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Dodec-2-en-1,5-olide can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the enone group can be reduced to form saturated lactones.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, saturated lactones, and various substituted lactones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Dodec-2-en-1,5-olide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of ®-Dodec-2-en-1,5-olide involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
(S)-Dodec-2-en-1,5-olide: The enantiomer of ®-Dodec-2-en-1,5-olide, which may have different biological activities due to its distinct stereochemistry.
Dodec-2-en-1,5-olide: The racemic mixture of both enantiomers.
Other Lactones: Compounds such as γ-butyrolactone and δ-valerolactone, which have different ring sizes and chemical properties.
Uniqueness: ®-Dodec-2-en-1,5-olide is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other lactones. This uniqueness makes it valuable in asymmetric synthesis and as a potential lead compound in drug discovery.
Properties
CAS No. |
152398-49-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2R)-2-heptyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h7,10-11H,2-6,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
XPTXKXKPWKNYKB-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1CC=CC(=O)O1 |
Canonical SMILES |
CCCCCCCC1CC=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
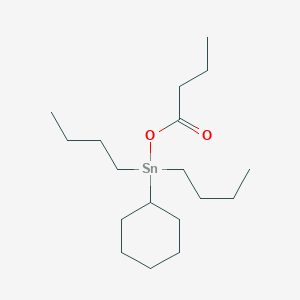
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
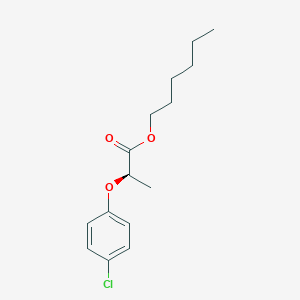
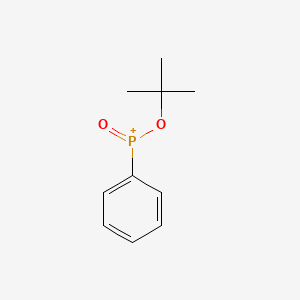
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
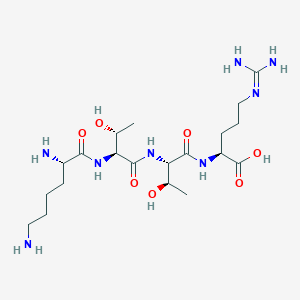
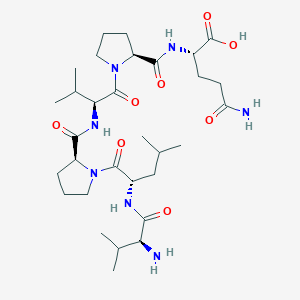
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
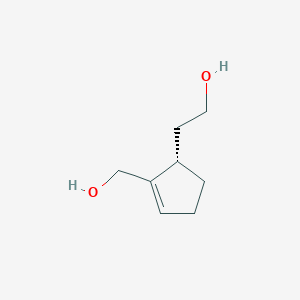
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
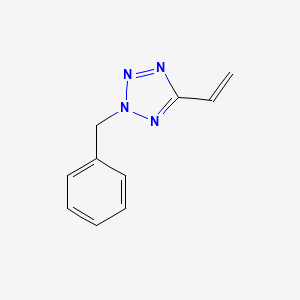
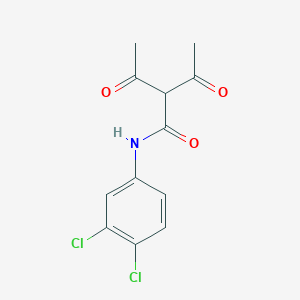
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
